
Acetic acid;5-methoxyphenanthren-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;5-methoxyphenanthren-2-ol is a compound that combines the properties of acetic acid and a phenanthrene derivative. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The combination of these two components results in a compound with unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methoxyphenanthren-2-ol typically involves the introduction of a methoxy group to the phenanthrene structure, followed by the addition of an acetic acid moiety. One common method is the methoxylation of phenanthrene using methanol and a catalyst, followed by the acylation with acetic anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;5-methoxyphenanthren-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenanthrene derivatives.
Reduction: More saturated phenanthrene derivatives.
Substitution: Halogenated or aminated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;5-methoxyphenanthren-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;5-methoxyphenanthren-2-ol involves its interaction with specific molecular targets and pathways. The methoxy group and acetic acid moiety can influence the compound’s reactivity and binding affinity to biological targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Acetic acid;5-methoxyphenanthren-2-ol can be compared with other similar compounds, such as:
Phenanthrene: Lacks the methoxy and acetic acid groups, resulting in different chemical and biological properties.
Methoxyphenanthrene: Contains the methoxy group but lacks the acetic acid moiety.
Acetic acid derivatives: Compounds with different aromatic or aliphatic groups attached to the acetic acid.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
62705-48-0 |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
acetic acid;5-methoxyphenanthren-2-ol |
InChI |
InChI=1S/C15H12O2.C2H4O2/c1-17-14-4-2-3-10-5-6-11-9-12(16)7-8-13(11)15(10)14;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
UOGNLUDTMLFLLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC=CC2=C1C3=C(C=C2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


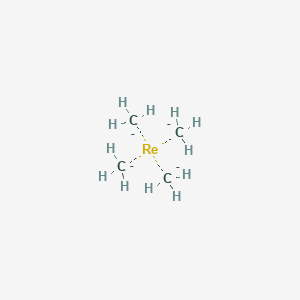

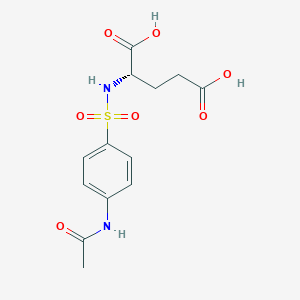

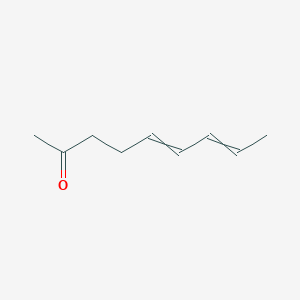

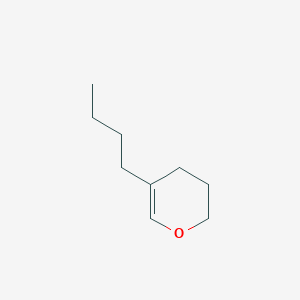


![2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14514234.png)

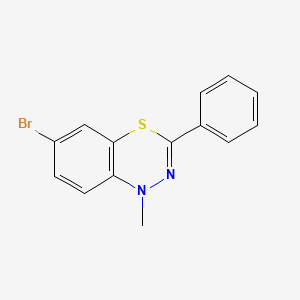
![4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14514240.png)
![3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one](/img/structure/B14514242.png)
